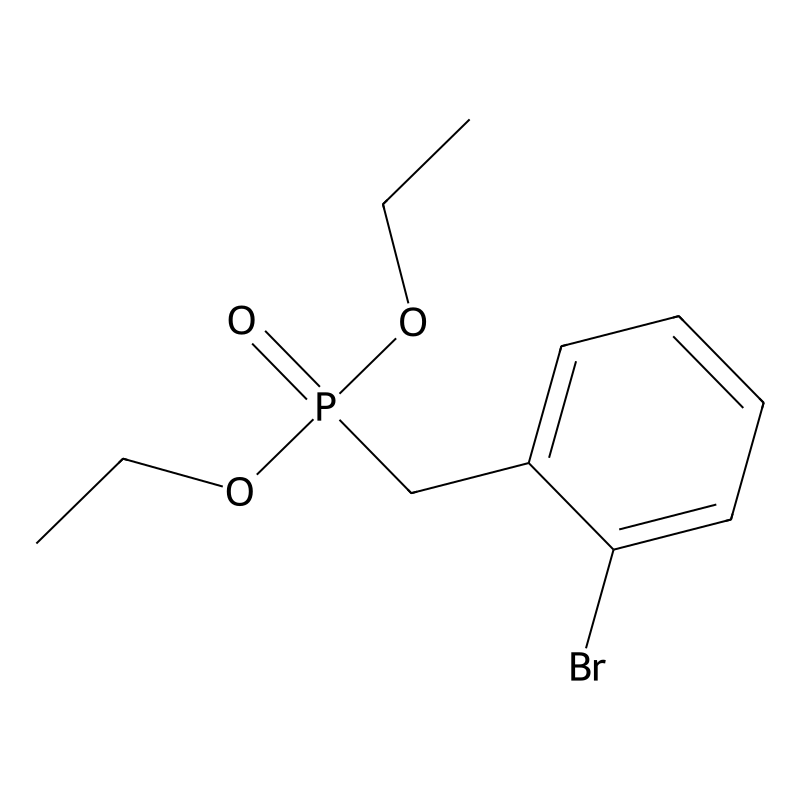

Diethyl 2-bromobenzylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

DEBBP's structure incorporates a reactive bromobenzyl group and a phosphonate moiety. This combination might be useful as a building block in organic synthesis for the preparation of more complex molecules. The bromo group can participate in various substitution reactions, while the phosphonate can be involved in coupling reactions or act as a protecting group for other functionalities [].

Diethyl 2-bromobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P. It features a phosphonate group, which is characterized by the presence of phosphorus bonded to an oxygen atom and an alkyl group. This compound is notable for its bromobenzyl moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.

- Oxidative Dephosphorylation: Under specific conditions, this compound can undergo oxidative dephosphorylation to yield trans-stilbenes, which are valuable in organic synthesis .

- Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

The biological activity of diethyl 2-bromobenzylphosphonate has been explored in various studies. It exhibits potential as a pesticide and has shown activity against certain pests. The phosphonate group is known for its ability to inhibit enzymes related to phospholipid metabolism, which may contribute to its biological effects. Further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications .

Diethyl 2-bromobenzylphosphonate can be synthesized through several methods:

- Bromination of Benzyl Phosphonate: This method involves the bromination of benzyl phosphonate using bromine or a brominating agent in the presence of a solvent.

- Phosphorylation Reactions: The compound can also be synthesized by reacting diethyl phosphite with 2-bromobenzyl chloride under basic conditions, often utilizing potassium tert-butoxide as a base in an inert atmosphere .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including deprotonation and subsequent reactions with other electrophiles or nucleophiles to introduce additional functional groups.

Diethyl 2-bromobenzylphosphonate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Its pesticidal properties make it valuable for developing new agrochemicals.

- Pharmaceuticals: Potential applications in drug development due to its biological activity and ability to modify structures for therapeutic purposes.

Interaction studies involving diethyl 2-bromobenzylphosphonate have focused on its reactivity with nucleophiles and electrophiles, as well as its biological interactions with enzymes. These studies are crucial for understanding how this compound can be utilized in drug design and agricultural applications. The compound's ability to inhibit specific enzymatic pathways related to phospholipid metabolism suggests potential therapeutic uses that warrant further investigation .

Diethyl 2-bromobenzylphosphonate shares similarities with other phosphonates but possesses unique features due to its specific substitution pattern. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Diethyl 4-bromobenzylphosphonate | C₁₁H₁₆BrO₃P | Similar structure but with a para substitution |

| Diethyl phenylphosphonate | C₉H₁₃O₃P | Lacks halogen substitution, used in different applications |

| Diethyl 2-bromoethylphosphonate | C₈H₁₉BrO₃P | Contains a bromoethyl group instead of benzyl |

The uniqueness of diethyl 2-bromobenzylphosphonate lies in its specific bromination at the ortho position relative to the phosphonate group, which influences both its reactivity and biological properties.

Diethyl 2-bromobenzylphosphonate (CAS No. 63909-55-7) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol. Its IUPAC name is diethyl (2-bromobenzyl)phosphonate, though it is also referred to as 1-bromo-2-(diethoxyphosphorylmethyl)benzene. The structure comprises a benzyl group substituted with a bromine atom at the ortho-position and a diethyl phosphonate moiety (-PO(OEt)₂) at the methylene carbon. The SMILES notation is BrC1=CC=CC=C1CP(OCC)(OCC)=O, reflecting its stereoelectronic configuration.

Table 1: Key Identifiers of Diethyl 2-Bromobenzylphosphonate

| Property | Value |

|---|---|

| CAS Number | 63909-55-7 |

| Molecular Formula | C₁₁H₁₆BrO₃P |

| Molecular Weight | 307.12 g/mol |

| Purity | ≥94% (industrial grade) |

| Synonyms | (2-Bromo-benzyl)phosphonic acid diethyl ester |

Historical Context in Phosphonate Chemistry

Phosphonates emerged as critical compounds in the mid-20th century, driven by their stability and versatility. The Michaelis-Arbuzov reaction, first described in 1898, became a cornerstone for synthesizing phosphonates like diethyl 2-bromobenzylphosphonate. This reaction involves the rearrangement of triethyl phosphite with alkyl halides, forming phosphonate esters. The compound’s synthesis aligns with methodologies developed in the 1960s for functionalized benzylphosphonates, which gained traction due to their utility in cross-coupling reactions and medicinal chemistry.

Classification within Organophosphorus Compounds

Diethyl 2-bromobenzylphosphonate belongs to the phosphonate ester subclass of organophosphorus compounds, characterized by a direct carbon-phosphorus (C-P) bond and two ethoxy groups attached to phosphorus. Unlike phosphates (which contain P-O-C linkages), phosphonates exhibit enhanced hydrolytic stability due to the C-P bond’s resistance to enzymatic and chemical cleavage. This stability positions them as valuable intermediates in agrochemicals, pharmaceuticals, and materials science.

Structural Significance of the 2-Bromo Substitution

The 2-bromo substituent on the benzyl group confers unique reactivity:

- Steric and Electronic Effects: The ortho-bromine atom induces steric hindrance, directing electrophilic substitution to the para-position. Its electron-withdrawing nature also polarizes the aromatic ring, enhancing the phosphonate group’s electrophilicity.

- Synthetic Versatility: The bromine serves as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or amine functionalities.

The Michaelis-Arbuzov reaction is a foundational method for synthesizing diethyl 2-bromobenzylphosphonate. This transformation involves the nucleophilic substitution between a trialkyl phosphite and a benzyl halide, specifically 2-bromobenzyl bromide, resulting in the formation of the phosphonate ester. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the benzyl halide, forming a phosphonium intermediate, which subsequently collapses to yield the desired phosphonate and an alkyl halide byproduct [1] [2] [3].

- The reaction is typically conducted at elevated temperatures (100–160 °C).

- Triethyl phosphite is commonly used due to its high reactivity and the ease of removing the ethyl bromide byproduct.

- The yield is generally high, often exceeding 90% under optimized conditions [4].

| Reactants | Product | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-bromobenzyl bromide + triethyl phosphite | Diethyl 2-bromobenzylphosphonate | 100–160 | 90–98 [4] |

Alternative Synthetic Routes

Halogenation of Benzylphosphonate Derivatives

Halogenation represents an alternative approach, where benzylphosphonate derivatives undergo selective bromination at the ortho position. Radical bromination using N-bromosuccinimide or electrophilic bromine sources is effective for introducing a bromine atom at the desired position. The process can be fine-tuned by controlling temperature and the stoichiometry of the brominating agent, often yielding high selectivity and moderate to high yields [5] [6].

| Precursor | Brominating Agent | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl diethylphosphonate | N-bromosuccinimide | Room temp, solvent | 75–92 [5] |

| Benzyl diethylphosphonate (anion) | 1,2-dibromotetrachloroethane | −78 °C, base | 70–85 [5] |

Phosphorylation of 2-Bromobenzyl Precursors

Phosphorylation strategies involve the reaction of 2-bromobenzyl alcohol or related derivatives with phosphorylating agents such as diethyl phosphite. Catalytic or stoichiometric activation (e.g., via acid catalysis or transition metal mediation) enables the formation of the phosphonate ester. These approaches are particularly useful when direct halogenation is challenging or when the starting material is more readily available as a 2-bromobenzyl precursor [7] [8].

| Precursor | Phosphorylating Agent | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| 2-bromobenzyl alcohol | Diethyl phosphite | Acid or Pd catalyst | 40–80 [7] |

Modern Catalytic Approaches

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has expanded the synthetic repertoire for diethyl 2-bromobenzylphosphonate. Nickel and palladium catalysts, in particular, enable efficient C–P bond formation under milder conditions and with broader substrate scope. Nickel-catalyzed Suzuki–Miyaura-type couplings in aqueous media have demonstrated high yields and tolerance to various functional groups [9] [10] [11].

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Nickel(II) sulfate | Bipyridyl derivative | Potassium phosphate | Water | 99 [9] |

| Palladium(0) complexes | Phosphine ligands | Potassium carbonate | Toluene | 65–92 [11] |

Cross-Coupling Strategies

Cross-coupling techniques, such as Suzuki–Miyaura and Hirao reactions, have been adapted for the synthesis of benzylphosphonate derivatives. These strategies utilize aryl or benzyl halides and diethyl phosphite as coupling partners, with transition metal catalysts facilitating the bond formation. The reactions are characterized by high chemoselectivity and compatibility with sensitive functional groups [9] [11].

| Coupling Partner | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 2-bromobenzyl halide | Nickel(II) sulfate | Potassium phosphate | 99 [9] |

| Aryl bromide | Palladium(0) | Potassium carbonate | 65–92 [11] |

Optimization Strategies for Yield Enhancement

Optimization of synthetic protocols for diethyl 2-bromobenzylphosphonate focuses on parameters such as temperature, catalyst loading, base selection, and solvent choice. Systematic studies have shown that:

- Increasing the equivalents of coupling partner can significantly boost yields.

- The use of strong, non-nucleophilic bases (e.g., potassium phosphate) is critical for maximizing product formation.

- Water as a solvent in nickel-catalyzed systems not only enhances yield but also aligns with green chemistry principles [9].

| Parameter | Effect on Yield |

|---|---|

| Increased coupling partner | Up to 99% yield [9] |

| Potassium phosphate base | Highest yield among tested bases [9] |

| Water as solvent | Enhanced yield and selectivity [9] |

Green Chemistry Considerations in Synthesis

Green chemistry approaches have been increasingly integrated into the synthesis of diethyl 2-bromobenzylphosphonate. Recent advances include:

- Utilization of water or polyethylene glycol as benign solvents [9] [12].

- Avoidance of toxic reagents and minimization of hazardous byproducts.

- Implementation of catalytic systems that operate under mild conditions, reducing energy consumption and waste generation.

- Adoption of recyclable catalysts and phase-transfer agents to further reduce environmental impact.

Summary Table: Green Chemistry Strategies

| Strategy | Environmental Benefit |

|---|---|

| Aqueous solvent systems | Reduced solvent toxicity [9] [12] |

| Catalytic over stoichiometric reagents | Lower waste, improved atom economy [9] |

| Mild reaction conditions | Lower energy usage |

| Recyclable catalysts | Reduced resource consumption |